molecular formula C17H19N5O3S B2894843 2-[(4-methoxyphenyl)sulfanyl]-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1172098-88-2

2-[(4-methoxyphenyl)sulfanyl]-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2894843
CAS No.: 1172098-88-2
M. Wt: 373.43
InChI Key: NMWCKDAETWFZHW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a 1-(propan-2-yl)-1H-pyrazol-5-yl group at position 5 and a [(4-methoxyphenyl)sulfanyl]acetamide moiety at position 2. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, while the pyrazole and methoxyphenyl groups contribute to lipophilicity and target-binding interactions.

The compound’s design aligns with trends in medicinal chemistry where hybrid structures combining multiple heterocycles (e.g., oxadiazole-pyrazole) are explored for antimicrobial, anticancer, or enzyme-modulating activities.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11(2)22-14(8-9-18-22)16-20-21-17(25-16)19-15(23)10-26-13-6-4-12(24-3)5-7-13/h4-9,11H,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWCKDAETWFZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-methoxyphenyl)sulfanyl]-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a sulfanyl linkage, and a pyrazole moiety. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 342.39 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF712.5
Compound BA54926
Compound CHCT1160.39

The presence of the 4-methoxyphenyl group is believed to enhance the lipophilicity and biological activity of the compound, contributing to its effectiveness against tumor cells.

Anti-inflammatory Activity

Compounds with similar structural characteristics have also been evaluated for anti-inflammatory properties. The pyrazole ring has been associated with inhibition of pro-inflammatory cytokines, suggesting a mechanism through which this compound may exert its anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelEffectivenessReference
Compound DLPS-induced miceSignificant reduction in TNF-alpha levels
Compound ERAW264.7 cellsInhibition of NO production

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases or disrupting mitochondrial membrane potential.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Study on MCF7 Cells : A study demonstrated that a derivative with structural similarities exhibited an IC50 of 12 µM against MCF7 breast cancer cells, indicating potent anticancer activity.
  • Inflammation Model in Mice : In vivo studies using LPS-induced inflammation models showed that compounds with similar structures significantly reduced inflammatory markers.

Comparison with Similar Compounds

Antimicrobial Activity

  • 4-Acetamidophenyl-Oxadiazole Derivatives : Exhibited superior anti-S. aureus activity (MIC: 63 µg/mL) compared to other aryl-substituted analogues, attributed to the electron-withdrawing acetamido group enhancing target binding .
  • Indolemethyl-Oxadiazole Derivatives (8e–8g) : Demonstrated moderate antiproliferative activity against cancer cell lines, with 8g (4-methylphenyl variant) showing the lowest IC₅₀ (~10 µM) due to improved solubility from the methyl group .

Substituent Effects

  • Electron-Donating vs. Bromo (Br) and trifluoromethyl (CF₃) groups (e.g., ) enhance lipophilicity and metabolic stability but may reduce aqueous solubility.

Thermodynamic Properties

  • Melting Points :
    • Indolemethyl-oxadiazole derivatives (8e–8g) exhibit melting points between 142–155°C, correlating with crystallinity imparted by planar indole and methylphenyl groups .
    • The target compound’s melting point is unreported but predicted to be higher than 150°C due to the rigid oxadiazole-pyrazole core.

Computational and Spectroscopic Insights

  • NMR/IR Trends :
    • The acetamide C=O stretch in similar compounds appears at ~1680–1700 cm⁻¹ in IR spectra .
    • ¹H-NMR signals for the isopropyl group (CH(CH₃)₂) are expected as a septet (~δ 4.0–4.5 ppm) and doublets (δ 1.2–1.5 ppm) .

Preparation Methods

Pyrazole Ring Synthesis

The 1-(propan-2-yl)-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of a substituted hydrazine with a 1,3-diketone. As demonstrated in Sage Journals, hydrazide derivatives react with pentane-2,4-dione under acidic conditions to yield pyrazole cores. For the target compound, isopropyl hydrazine (propan-2-yl hydrazine) is condensed with ethyl acetoacetate in ethanol at reflux (78°C, 12 hours) to form 1-(propan-2-yl)-1H-pyrazol-5-amine. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine and subsequent cyclodehydration.

Key Reaction Parameters

  • Solvent: Ethanol (polar protic) facilitates enolization and proton transfer.
  • Temperature: Reflux conditions (78°C) ensure complete conversion.
  • Yield: 68–72% after recrystallization from hexane.

1,3,4-Oxadiazole Core Formation

The 1,3,4-oxadiazole ring is constructed from a pyrazole-substituted hydrazide precursor. Following the protocol in ACS Omega, hydrazide intermediates undergo cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). For example, 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol is synthesized by refluxing the hydrazide with CS₂ (1:1.5 molar ratio) in ethanol for 5–6 hours. The thiol intermediate is subsequently alkylated with bromoacetamide derivatives to introduce the sulfanylacetamide group.

Microwave Optimization
Microwave irradiation significantly enhances reaction efficiency (Table 1):

Parameter Conventional Method Microwave Method
Reaction Time 1800 min 35 s
Yield 78% 94%
Temperature 160°C 160°C

Data adapted from ACS Omega.

Sulfanyl Acetamide Moiety Incorporation

The 4-methoxyphenylsulfanyl group is introduced via nucleophilic substitution. Bromoacetamide (prepared from 2-bromoacetyl bromide and 4-methoxyphenylthiol) reacts with the oxadiazole-thiol intermediate in dimethylformamide (DMF) at 55°C for 2 hours. Sodium carbonate (Na₂CO₃) maintains a basic pH (9–10), promoting thiolate ion formation and minimizing disulfide byproducts.

Critical Considerations

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted thiol.
  • Yield: 82–89% after recrystallization from methanol.

Optimization of Coupling Reactions

Microwave-Assisted Synthesis

Microwave irradiation accelerates the oxadiazole cyclization and acetamide coupling steps. For instance, the reaction of 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol with N-(4-methoxyphenyl)-2-bromoacetamide under microwave conditions (160°C, 45 seconds) achieves 91% yield, compared to 62% under conventional heating (160°C, 90 minutes). The rapid, uniform heating of microwaves reduces side reactions such as oxidative dimerization of thiols.

Conventional Thermal Methods

Traditional heating remains viable for large-scale synthesis. Refluxing in toluene (110°C, 6 hours) with catalytic potassium iodide (KI) affords the target compound in 75% yield. However, prolonged heating increases the risk of acetamide hydrolysis, necessitating strict moisture control.

Analytical Characterization and Spectral Data

The target compound is characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy:

  • IR (KBr, cm⁻¹):
    • 3349 (N–H stretch), 1665 (C=O), 1342 (S=O), 1241 (C–O–C).
  • ¹H NMR (500 MHz, CDCl₃):
    • δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂),
    • δ 3.82 (s, 3H, OCH₃),
    • δ 5.15 (septet, 1H, CH(CH₃)₂),
    • δ 7.12–7.76 (m, 4H, aromatic).
  • ¹³C NMR (125 MHz, CDCl₃):
    • δ 167.2 (C=O), 159.8 (C–OCH₃), 148.1 (oxadiazole C-2).

Comparative Analysis of Synthetic Routes

Table 2 summarizes the efficiency of key steps:

Step Method Yield (%) Time
Pyrazole Synthesis Conventional 72 12 h
Oxadiazole Formation Microwave 94 35 s
Acetamide Coupling Microwave 91 45 s

Challenges and Troubleshooting in Synthesis

  • Oxidative Dimerization: Thiol intermediates may form disulfides. Adding antioxidant agents (e.g., ascorbic acid) or conducting reactions under nitrogen mitigates this.
  • Regioselectivity in Pyrazole Formation: Using sterically hindered diketones directs substitution to the 5-position of the pyrazole.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions:
  • Temperature: Elevated temperatures (e.g., 150°C under reflux) are often necessary for cyclization steps involving oxadiazole or triazole ring formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol/water mixtures aid in recrystallization .
  • Catalysts: Zeolites or pyridine may accelerate heterocyclic ring formation, as seen in analogous acetamide syntheses .
  • Monitoring: Use HPLC or TLC to track intermediate formation and minimize side products .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy: 1H/13C NMR confirms the presence of methoxy, sulfanyl, and oxadiazole moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond connectivity, if single crystals are obtainable .

Q. What purification strategies are effective for isolating high-purity batches?

  • Methodological Answer:
  • Recrystallization: Use ethanol or ethyl acetate for polar impurities, as demonstrated in oxadiazole-acetamide derivatives .
  • Column Chromatography: Optimize mobile phases (e.g., hexane:ethyl acetate gradients) for compounds with multiple aromatic substituents .
  • HPLC: Apply reverse-phase C18 columns for final purity assessment (>95%) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer:
  • Assay Validation: Replicate experiments under standardized conditions (pH, temperature, cell lines) to rule out variability .
  • Structural Analog Comparison: Benchmark activity against derivatives (e.g., 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide) to identify substituent-specific effects .
  • Computational Docking: Use AutoDock or Schrödinger to predict binding affinity discrepancies across biological targets .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR)?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, sulfanyl → sulfonyl) and test for changes in bioactivity .
  • QSAR Modeling: Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with activity data .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., oxadiazole ring, propan-2-yl pyrazole) using software like MOE .

Q. How can degradation pathways under physiological conditions be analyzed?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to acidic/basic hydrolysis, oxidative (H2O2), and photolytic conditions .
  • LC-MS/MS Analysis: Identify degradation products (e.g., sulfoxide derivatives) and propose mechanisms .
  • Stability Profiling: Monitor shelf-life in buffer solutions at 37°C to simulate in vivo environments .

Q. What computational approaches predict metabolic liabilities?

  • Methodological Answer:
  • CYP450 Metabolism Prediction: Use MetaSite or StarDrop to identify vulnerable sites (e.g., sulfanyl or methoxy groups) .
  • ADMET Modeling: Predict bioavailability, blood-brain barrier penetration, and toxicity with ADMETlab 2.0 .

Q. How can reaction scalability be improved without compromising yield?

  • Methodological Answer:
  • Batch-to-Flow Transition: Optimize continuous flow conditions for exothermic steps (e.g., cyclization reactions) .
  • Green Chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies elucidate the compound’s mechanism of action in cellular models?

  • Methodological Answer:
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory targets .
  • Gene Expression Analysis: Use RNA-seq or qPCR to track pathways affected by treatment (e.g., apoptosis, inflammation) .
  • CRISPR-Cas9 Knockout: Validate target engagement by deleting suspected receptors/enzymes in cell lines .

Q. How can researchers address multi-target interactions in complex biological systems?

  • Methodological Answer:
  • Proteomics: Perform affinity pull-down assays with biotinylated derivatives to identify binding partners .
  • Network Pharmacology: Construct interaction networks using STRING or Cytoscape to map polypharmacological effects .
  • Synergistic Studies: Combine with known inhibitors/activators to assess combinatorial effects (e.g., IC50 shifts) .

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